2-[Dimethyl(phenyl)silyl]-N,N-diethylethan-1-amine
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Overview
Description
2-(Dimethyl(phenyl)silyl)-N,N-diethylethanamine is an organosilicon compound that contains a silicon atom covalently bonded to a phenyl group and a dimethyl group, along with an ethanamine moiety. Organosilicon compounds are known for their unique chemical properties, which differ significantly from their carbon analogs due to the presence of silicon. These compounds have found applications in various fields, including pharmaceuticals, materials science, and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethyl(phenyl)silyl)-N,N-diethylethanamine typically involves the reaction of dimethyl(phenyl)silane with N,N-diethylethanamine under specific conditions. One common method is the hydrosilylation reaction, where the silicon-hydrogen bond of dimethyl(phenyl)silane reacts with the nitrogen atom of N,N-diethylethanamine in the presence of a catalyst, such as platinum or rhodium complexes. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of 2-(Dimethyl(phenyl)silyl)-N,N-diethylethanamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethyl(phenyl)silyl)-N,N-diethylethanamine undergoes various types of chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silicon-containing groups to simpler forms.
Substitution: The phenyl or dimethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Simpler silicon-containing compounds.
Substitution: Various substituted organosilicon compounds.
Scientific Research Applications
2-(Dimethyl(phenyl)silyl)-N,N-diethylethanamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential in modifying biological molecules and enhancing their properties.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 2-(Dimethyl(phenyl)silyl)-N,N-diethylethanamine involves its interaction with various molecular targets. The silicon atom’s unique properties allow it to form stable bonds with other atoms, facilitating the formation of complex structures. The compound can interact with enzymes, proteins, and other biomolecules, altering their activity and function. The pathways involved include covalent bonding, hydrogen bonding, and van der Waals interactions.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl ether: Contains a silicon atom bonded to three methyl groups and an ether group.
Triethylsilyl ether: Contains a silicon atom bonded to three ethyl groups and an ether group.
Tert-Butyldimethylsilyl ether: Contains a silicon atom bonded to a tert-butyl group and two methyl groups.
Uniqueness
2-(Dimethyl(phenyl)silyl)-N,N-diethylethanamine is unique due to the presence of both a phenyl group and an ethanamine moiety, which imparts distinct chemical properties and reactivity. The combination of these groups allows for versatile applications in various fields, making it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
142024-66-6 |
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Molecular Formula |
C14H25NSi |
Molecular Weight |
235.44 g/mol |
IUPAC Name |
2-[dimethyl(phenyl)silyl]-N,N-diethylethanamine |
InChI |
InChI=1S/C14H25NSi/c1-5-15(6-2)12-13-16(3,4)14-10-8-7-9-11-14/h7-11H,5-6,12-13H2,1-4H3 |
InChI Key |
QUOFNFOMCCXHNP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC[Si](C)(C)C1=CC=CC=C1 |
Origin of Product |
United States |
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